molecular formula C9H5N3O2 B062938 7-Nitro-1H-indole-3-carbonitrile CAS No. 165669-10-3

7-Nitro-1H-indole-3-carbonitrile

Cat. No. B062938
M. Wt: 187.15 g/mol
InChI Key: FKXLWNFFDVCTEE-UHFFFAOYSA-N
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Description

7-Nitro-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family . It is a derivative of indole, which is an aromatic heterocyclic organic compound. Indole derivatives are known for their diverse biological activities and are considered essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . For example, 7-chloro-1H-indole-3-carbonitrile was selected as a fragment template for the development of smaller and less lipophilic DYRK1A inhibitors .


Molecular Structure Analysis

The molecular structure of 7-Nitro-1H-indole-3-carbonitrile is derived from the indole nucleus. Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The indole nucleus is often an important part of the pharmacophore, displaying interactions with amino acids of the ATP binding pocket of the targeted protein kinase .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, aromatic electrophilic substitution in position 3 by iodine with potassium hydroxide was undertaken .

Scientific Research Applications

  • Synthesis of Nitro-indoles : 7-Nitro-1H-indole-3-carbonitrile is used in the nitration of indoles. A study demonstrated the nitration of 3-substituted-4,6-dimethoxyindoles to produce 7-nitro and 2-nitro-indoles (Keawin, Rajviroongit, & Black, 2005).

  • Synthesis of Spiro-Oxindole Derivatives : Efficient synthesis of spiro-oxindole derivatives involves 7-nitro-1H-indole-3-carbonitrile. These derivatives have been synthesized through a three-component reaction in water without hazardous organic solvents or catalysts (Alizadeh & Moafi, 2015).

  • Synthesis of Penta-substituted 4H-Pyrans : Novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles have been synthesized using 7-nitro-1H-indole-3-carbonitrile derivatives. This synthesis offers significant advantages like simple work-up procedure and excellent yields (Sivakumar, Kanchithalaivan, & Kumar, 2013).

  • Synthesis of Indole Derivatives for Cancer Research : Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, synthesized using 7-nitro-1H-indole-3-carbonitrile derivatives, have shown potent anticancer activities against various human cancer cell lines (Radwan, Alminderej, & Awad, 2020).

  • Synthesis of Pyrido[1,2-a]indoles : N-(Propargyl)indole-2-carbonitriles undergo reactions to give 9-aminopyrido[1,2-a]indoles. These compounds exhibit fluorescence properties, suggesting potential applications in imaging and sensor technologies (Zalte et al., 2020).

  • Inhibitory Effects on Nitric Oxide Synthases : Studies have explored the inhibitory effects of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, on nitric oxide synthases. These findings have implications for understanding and potentially treating conditions related to nitric oxide synthase activity (Cottyn et al., 2008).

Safety And Hazards

While specific safety and hazard information for 7-Nitro-1H-indole-3-carbonitrile is not available in the retrieved papers, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and have a vital role as precursors for the synthesis of various heterocyclic derivatives . Therefore, future research could focus on exploring the potential of 7-Nitro-1H-indole-3-carbonitrile in the development of new therapeutics.

properties

IUPAC Name

7-nitro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXLWNFFDVCTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1H-indole-3-carbonitrile

Synthesis routes and methods

Procedure details

10.15 g (53.4 mmol) of 3-formyl-7-nitro-1H-indole was dissolved in 150 ml of dimethylformamide, and 3.93 g (56.0 mmol) of hydroxylamine hydrochloride and 4.5 ml (55.6 mmol) of pyridine were added thereto. After heating under stirring at 70 to 80° C. for 2 hours, 6.3 g (56.8 mmol) of selenium dioxide and about 5 g of magnesium sulfate were added thereto. After heating at 70 to 80° C. for further 2.5 hours, the insoluble matters were filtered off and the filtrate was concentrated. Water was added thereto, and the resulting crystals were collected by filteration and successively washed with water and ethyl ether. The crystals were dissolved in a mixed solution of tetrahydrofuran and acetone, and the insoluble matters were filtered off. After concentrating the filtrate, ethyl acetate was added to the residue and the crystals were collected by filtration, to give 8.61 g of the title compound.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Bussiere, L Xie, H Srinivas, W Shu, A Burke, C Be… - bioRxiv, 2019 - biorxiv.org
… NaOH was added to the suspension to adjust pH to 7, and then the crystals were collected by filtration, washed with water and dried to afford 4-methyl-7-nitro-1H-indole-3-carbonitrile (…
Number of citations: 2 www.biorxiv.org

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